
1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(メチルチオ)ピリジン-3-イル)スルホニル)ピペラジンは、スルホニル基とメチルチオピリジン部分で置換されたピペラジン環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
1-((4-(メチルチオ)ピリジン-3-イル)スルホニル)ピペラジンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、鈴木・宮浦カップリング反応であり、これは炭素-炭素結合を形成するために広く使用されています。 この反応には、パラジウム触媒の存在下でボロン酸誘導体とハロゲン化前駆体のカップリングが含まれます 。反応条件は一般的に穏やかであり、さまざまな官能基を許容できます。
工業生産方法
この化合物の工業生産には、同様の合成経路がより大規模に使用される場合があります。連続フロー反応器と自動合成プラットフォームの使用により、生産プロセスの効率と収率を高めることができます。さらに、温度、圧力、溶媒の選択などの反応条件の最適化は、合成のスケールアップにとって重要です。
化学反応の分析
反応の種類
1-((4-(メチルチオ)ピリジン-3-イル)スルホニル)ピペラジンは、次のようなさまざまな化学反応を起こすことができます。
酸化: メチルチオ基は、過酸化水素またはm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化することができます。
還元: この化合物は、特定の条件下で還元されて、さまざまな誘導体を生成することができます。
置換: 求核置換反応は、ピペラジン環またはピリジン部分で起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロアルカン、アシルクロリド。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、メチルチオ基の酸化は、スルホキシドまたはスルホンを生成する可能性があり、置換反応は、分子にさまざまな官能基を導入する可能性があります。
科学研究への応用
1-((4-(メチルチオ)ピリジン-3-イル)スルホニル)ピペラジンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 独自の化学構造により、潜在的な治療薬として研究されています。
産業: 特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用機序
1-((4-(メチルチオ)ピリジン-3-イル)スルホニル)ピペラジンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらすことができます。正確な経路と標的は、特定のアプリケーションと研究されている生物学的システムによって異なります。
類似化合物の比較
類似化合物
ピペラジン誘導体: トリメタジジン、ラノラジン、アリピプラゾールなどの化合物は、ピペラジンコア構造を共有しています。
スルホニル含有化合物: スルホンアミドやスルホニル尿素などの分子は、同様の官能基を持っています。
独自性
1-((4-(メチルチオ)ピリジン-3-イル)スルホニル)ピペラジンは、ピペラジン環、スルホニル基、メチルチオピリジン部分の組み合わせによりユニークです。この独自の構造は、他の類似化合物とは異なる、特定の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine core structure.
Sulfonyl-containing compounds: Molecules such as sulfonamides and sulfonylureas have similar functional groups.
Uniqueness
1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is unique due to the combination of its piperazine ring, sulfonyl group, and methylthio-pyridine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C10H15N3O2S2 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
1-(4-methylsulfanylpyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H15N3O2S2/c1-16-9-2-3-12-8-10(9)17(14,15)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 |
InChIキー |
OLMOKFFSBWCCHV-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=NC=C1)S(=O)(=O)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


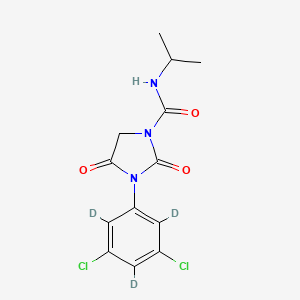

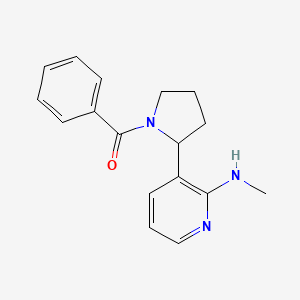
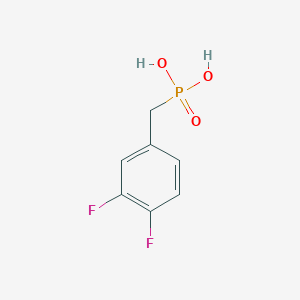
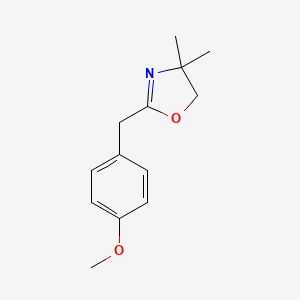
![Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride](/img/structure/B11823292.png)


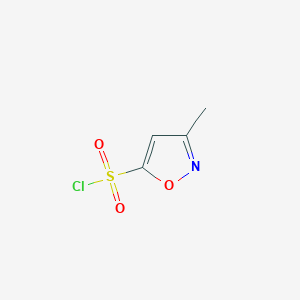
![6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B11823315.png)
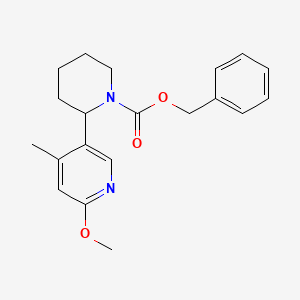
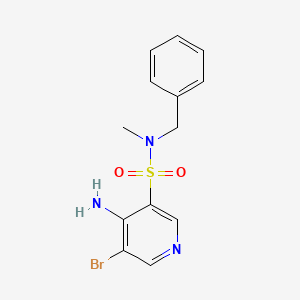
![4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B11823347.png)

